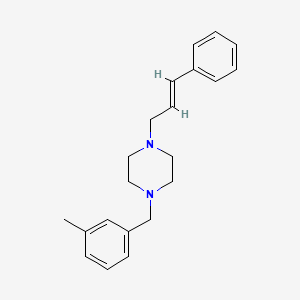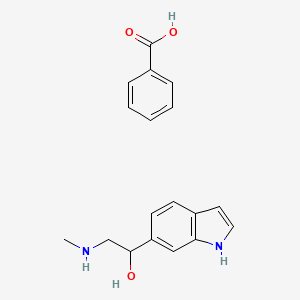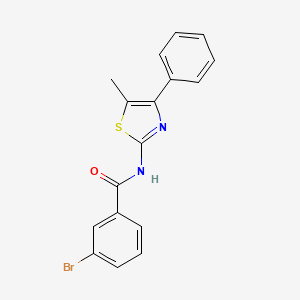
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the level of dopamine in the synaptic cleft and enhance dopaminergic neurotransmission. This compound has gained significant attention in the field of neuroscience and pharmacology due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 involves its ability to inhibit the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound 12909 can increase the level of dopamine in the synaptic cleft and enhance dopaminergic neurotransmission. This increased dopaminergic activity can result in improved cognitive function, mood, and motor function.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have various biochemical and physiological effects in the brain. It can increase the level of dopamine in the striatum, which is a key brain region involved in motor function and reward processing. It can also increase the level of dopamine in the prefrontal cortex, which is a key brain region involved in executive function and attention. These effects can result in improved cognitive function, mood, and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological and psychiatric disorders. It has also been well-characterized in the literature, and its synthesis method has been well-established. However, there are also limitations to using this compound 12909 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has potential side effects, such as hyperactivity and stereotypy, which can confound experimental results.
Orientations Futures
There are several future directions for the study of 1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is to develop more potent and selective dopamine reuptake inhibitors that can be used to target specific subtypes of dopamine receptors. Additionally, further studies are needed to understand the long-term effects of this compound 12909 on the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 involves the reaction of 1-benzylpiperazine with 3-methylbenzaldehyde and 3-phenylacrolein in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography and recrystallization to obtain a pure form of this compound 12909. This synthesis method has been well-established in the literature and has been used by many researchers to produce this compound 12909 for their studies.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In cocaine addiction, this compound 12909 can reduce the reinforcing effects of cocaine and prevent relapse. In Parkinson's disease, this compound 12909 can improve motor function and reduce the side effects of levodopa. In ADHD, this compound 12909 can improve attention and impulse control.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20/h2-11,17H,12-16,18H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRADLKLVCTABH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B6017179.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6017181.png)
![N-(2,3-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6017189.png)
![ethyl 4-[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6017198.png)


![7-(2-ethylphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6017212.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B6017219.png)

![N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide](/img/structure/B6017235.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6017249.png)
![N-(2-methoxyethyl)-3-{[1-(4-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017265.png)
![5-benzyl-6-[2-(dimethylamino)vinyl]-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B6017276.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B6017282.png)